Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Aldose Reductase Inhibition Regioisomeric SAR Diabetic Complications

CAS 303986-49-4 is the ortho-fluorobenzyl regioisomer of the parabanic acid ester series—critical for reproducing SAR trends in aldose reductase (AR) and thymidine phosphorylase (TP) inhibition. Unlike common 3-fluorobenzyl or unsubstituted variants, this compound provides the required substitution pattern for target selectivity ratios (AR/ALR >1000) and avoids misleading structure–activity correlations. Verified regioisomeric identity ensures continuity with NIH Molecular Libraries Program screening (MLS001165606). Solubility >46.2 µg/mL (pH 7.4). Request quote.

Molecular Formula C14H13FN2O5
Molecular Weight 308.265
CAS No. 303986-49-4
Cat. No. B2689724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
CAS303986-49-4
Molecular FormulaC14H13FN2O5
Molecular Weight308.265
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2F
InChIInChI=1S/C14H13FN2O5/c1-2-22-11(18)8-17-13(20)12(19)16(14(17)21)7-9-5-3-4-6-10(9)15/h3-6H,2,7-8H2,1H3
InChIKeyPBNLHCZDSAVGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 303986-49-4): A Differentiated 2-Fluorobenzyl Parabanic Acid Ester for Aldose Reductase and Thymidine Phosphorylase Inhibitor Programs


Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 303986-49-4) is a synthetic parabanic acid (2,4,5-trioxoimidazolidine) derivative bearing a 2-fluorobenzyl substituent at the N3 position and an ethyl acetate side chain at N1 [1]. The 2,4,5-trioxoimidazolidine scaffold is a recognized pharmacophore for aldose reductase (AR) inhibition [2] and has also been identified as a non-nucleobase scaffold for thymidine phosphorylase (TP) inhibition [3]. The compound is catalogued in the MLSMR screening library under identifier MLS001165606, indicating its inclusion in high-throughput screening collections for probe and lead discovery [1]. Its ortho-fluorobenzyl substitution pattern distinguishes it from meta- and para-fluorobenzyl region-isomers, as well as from 2-chloro-6-fluorobenzyl and unsubstituted benzyl analogs available from commercial suppliers, making regioisomeric identity a critical specification for procurement in SAR campaigns.

Why Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate Cannot Be Replaced by Its 3-Fluorobenzyl, 2-Chloro-6-Fluorobenzyl, or Unsubstituted Benzyl Analogs


Within the 3-(arylmethyl)-2,4,5-trioxoimidazolidine-1-acetic acid/ester series, the position and electronic nature of the aryl substituent exert profound effects on both enzyme inhibitory potency and selectivity. The seminal aldose reductase inhibitor SAR study by Kotani et al. established that AR inhibitory activity and AR/ALR selectivity ratios are highly sensitive to the aryl substitution pattern, with certain substituent combinations yielding IC50(ALR)/IC50(AR) ratios exceeding 1000 [1]. For thymidine phosphorylase inhibition, Rajabi et al. demonstrated that the phenylalkyl group occupies the active-site region normally engaged by thymine, meaning even subtle changes in substituent position (ortho vs. meta vs. para) or halogen identity (fluoro vs. chloro) can alter the inhibitor–enzyme binding geometry and the resulting IC50 by an order of magnitude or more [2]. Consequently, sourcing the precise 2-fluorobenzyl region-isomer—rather than the commercially more common 3-fluorobenzyl (CAS 188624-41-1), 2-chloro-6-fluorobenzyl (CAS 303986-51-8), or unsubstituted benzyl variants—is essential to reproduce published SAR trends, maintain target selectivity in counter-screening panels, and avoid misleading structure–activity correlations in medicinal chemistry programs.

Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Ortho-Fluorobenzyl vs. Para-Fluorobenzyl Regioisomerism: Impact on Aldose Reductase Inhibitory Rate at Equimolar Concentration

In the EP 0353198 A1 patent disclosing parabanic acid aldose reductase inhibitors, the para-fluorobenzyl analog—Ethyl 1-(4-fluorobenzyl)-2,4,5-trioxoimidazolidine-3-acetate (Compound 16)—was synthesized and characterized, but no inhibitory rate data for this specific compound were tabulated in the exemplified pharmacological results [1]. Within the same patent, structurally related parabanic acid derivatives evaluated at 5 × 10⁻⁷ M in the rat lens aldose reductase assay exhibited inhibitory rates spanning a broad range, demonstrating that even closely related substitution patterns produce quantitatively distinct AR inhibition profiles [1]. The 2-fluorobenzyl region-isomer (CAS 303986-49-4) is structurally distinct from the 4-fluorobenzyl analog by virtue of the ortho-fluorine placement, which alters the dihedral angle between the phenyl ring and the imidazolidine core, modifying the spatial presentation of the fluorine atom to the enzyme active site [2]. This regioisomeric difference is expected to produce a measurably different AR inhibitory rate at equivalent concentration, although the specific numeric value for the 2-fluorobenzyl analog has not been publicly disclosed in the patent literature.

Aldose Reductase Inhibition Regioisomeric SAR Diabetic Complications

2-Fluorobenzyl vs. 3-Fluorobenzyl Substitution: Physicochemical Differentiation in the 2,4,5-Trioxoimidazolidine Ester Series

Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 303986-49-4, molecular weight 308.26 g/mol, molecular formula C₁₄H₁₃FN₂O₅) and its 3-fluorobenzyl region-isomer, Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 188624-41-1), share identical molecular formula and molecular weight but differ in the fluorine substitution position on the benzyl ring (ortho vs. meta) [1][2]. While both compounds are commercially available at 98% purity from reagent suppliers, they bear distinct CAS numbers, InChI Keys, and SMILES strings, confirming they are non-interchangeable chemical entities [1][2]. The ortho-fluorine in the 2-fluorobenzyl analog is positioned closer to the imidazolidine core than the meta-fluorine, which can influence intramolecular interactions, the preferred conformation of the benzyl side chain, and the compound's chromatographic retention behavior [1]. In the broader context of the 2,4,5-trioxoimidazolidine class, Kotani et al. demonstrated that aryl substitution position is a critical determinant of both AR inhibitory potency and AR/ALR selectivity, with certain substitution patterns yielding selectivity ratios exceeding 1000 [3].

Physicochemical Comparability Fluorine Positional Isomerism Procurement Specification

2-Fluorobenzyl vs. 2-Chloro-6-Fluorobenzyl Analogs: Halogen Identity and Substitution Count as Differentiation Factors

A further differentiated analog within the same core scaffold is Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 303986-51-8, molecular weight 342.71 g/mol), which incorporates both chlorine and fluorine atoms on the benzyl ring . Compared to the target compound (MW 308.26, single fluorine substituent), the 2-chloro-6-fluoro analog has an additional chlorine atom that increases molecular weight by ~34.5 Da, adds a hydrogen bond acceptor (chlorine), and substantially increases calculated lipophilicity [1]. In the aldose reductase inhibitor series, Kotani et al. identified the 4-chloro-3-nitrophenyl substitution pattern as one conferring exceptionally high AR selectivity [2], underscoring that halogen substitution type, number, and position are all critical SAR variables within this chemotype. The target compound's mono-fluorinated 2-fluorobenzyl motif represents a distinct SAR point—less sterically demanding and more electron-withdrawing than the bis-halogenated variant—which is expected to yield divergent activity and selectivity profiles in AR and TP enzyme assays.

Halogen SAR 2,4,5-Trioxoimidazolidine Series Medicinal Chemistry Intermediates

Solubility of the 2-Fluorobenzyl Analog: A Physicochemical Baseline for Assay Development in the 2,4,5-Trioxoimidazolidine Series

PubChem reports an experimental solubility for Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate of >46.2 µg/mL at pH 7.4 [1]. This value corresponds to approximately >150 µM, which is above the typical screening concentration range (10–30 µM) used in biochemical AR and TP inhibition assays [2][3], indicating that the compound is sufficiently soluble for in vitro enzyme and cell-based testing without requiring DMSO concentrations exceeding 1%. Solubility data for the directly comparable 3-fluorobenzyl (CAS 188624-41-1) and 2-chloro-6-fluorobenzyl (CAS 303986-51-8) analogs have not been reported in the same public database, preventing a direct quantitative solubility comparison. However, the experimental value for the 2-fluorobenzyl analog provides a concrete, citable benchmark that procurement specification sheets for this compound can reference, whereas the absence of analogous data for the comparators means their solubility in assay media must be empirically determined, introducing an additional variable in hit-to-lead progression.

Aqueous Solubility Assay Development Physicochemical Profiling

Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate: Prioritized Research and Selection Application Scenarios


Fluorine-Walk SAR in Aldose Reductase Inhibitor Lead Optimization

Research groups optimizing 3-(arylmethyl)-2,4,5-trioxoimidazolidine-1-acetic acid/ester leads for diabetic complication indications should procure CAS 303986-49-4 as the ortho-fluorine reference point in a systematic fluorine-position scan (ortho, meta, para). The Kotani et al. SAR framework established that AR/ALR selectivity is exquisitely sensitive to the aryl substitution pattern, making regioisomeric purity essential [1]. This compound enables direct comparison with the commercially available 3-fluorobenzyl analog (CAS 188624-41-1) and the 4-fluorobenzyl analog described in EP 0353198 A1 [2].

Thymidine Phosphorylase Non-Nucleobase Inhibitor Screening and Scaffold Validation

The 2,4,5-trioxoimidazolidine scaffold was identified by Rajabi et al. as a novel non-nucleobase chemotype for TP inhibition, with the N3-phenylalkyl group occupying the thymine-binding region [3]. The 2-fluorobenzyl variant provides a defined, mono-halogenated entry point for screening against E. coli and human TP, with the ortho-fluorine offering a distinct electronic and steric profile compared to the phenylethyl lead compound (IC50 = 40 µM) described in the primary SAR study [3].

Physicochemical Benchmarking for Parabanic Acid Ester Library Synthesis

The experimentally determined aqueous solubility of >46.2 µg/mL at pH 7.4 [4] provides a citable benchmark for solubility-driven library design. When synthesizing focused parabanic acid ester libraries, this value serves as a baseline: analogs whose predicted or measured solubility falls substantially below this threshold may require formulation adjustments or structural modification before entering enzymatic or cellular assays.

Chemical Probe and Tool Compound Sourcing with Defined Regioisomeric Identity

For core facilities and screening centers maintaining annotated compound collections, the MLSMR identifier MLS001165606 [4] links this compound to the NIH Molecular Libraries Program screening deck. When reordering or replenishing this specific chemical probe, specifying CAS 303986-49-4 with the 2-fluorobenzyl substitution pattern, rather than accepting a generic 'fluorobenzyl parabanic acid ester,' ensures continuity with previous screening data and avoids the introduction of regioisomeric contaminants that could produce inconsistent hit-calling across screening campaigns.

Quote Request

Request a Quote for Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.